Bazedoxifene acetate
概要
説明
バゼドキシフェン酢酸塩は、閉経後骨粗鬆症の予防と治療に主に用いられる第3世代選択的エストロゲン受容体モジュレーター(SERM)です。 また、乳がんや膵臓がんなど、特定の種類のがんの治療における可能性も研究されています 。 バゼドキシフェン酢酸塩は、エストロゲン受容体に結合し、組織の種類に応じてアゴニスト効果とアンタゴニスト効果の両方を示します .
作用機序
生化学分析
Biochemical Properties
Bazedoxifene acetate acts as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes . It decreases bone resorption and reduces biochemical markers of bone turnover to the premenopausal range . This compound binds to estrogen receptor-α with an IC50 of 26 nM, similar to that of raloxifene .
Cellular Effects
In various central nervous system injuries, this compound has shown two main effects: neuroprotection by suppressing the inflammatory response and remyelination by enhancing oligodendrocyte precursor cell differentiation and oligodendrocyte proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the estrogen receptor. As a selective estrogen receptor modulator (SERM), it can act as both an estrogen-receptor agonist and/or antagonist, depending on the cell and tissue type and target genes .
Temporal Effects in Laboratory Settings
In ovariectomized rats, this compound was associated with significant increases in bone mineral density at 6 weeks, compared with control . This suggests that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
A meta-analysis showed that this compound significantly reduced the size of endometriosis implants in animal models compared with the control group . This suggests that the effects of this compound can vary with different dosages in animal models.
Metabolic Pathways
Glucuronidation is the major metabolic pathway for this compound. After oral administration, it is metabolized by UDP-glucuronosyltransferases (UGTs) to bazedoxifene-4’-glucuronide (M4) and bazedoxifene-5-glucuronide (M5) .
準備方法
合成経路と反応条件
バゼドキシフェン酢酸塩の調製には、いくつかのステップが含まれます。 1つの方法は、特定の式で表される化合物を、パラジウム炭素触媒の存在下、有機溶媒中でギ酸アンモニウムまたはシクロヘキサジエンと反応させることを含みます 。反応は、薄層クロマトグラフィー(TLC)または高速液体クロマトグラフィー(HPLC)を使用して監視されます。 次に、生成物をろ過し、洗浄し、酢酸で処理してバゼドキシフェン酢酸塩を得ます .
別の方法は、中間体の調製を含み、次に、高圧水素化を避ける穏やかな反応条件を使用してバゼドキシフェン酢酸塩に変換されます 。 この方法は、そのシンプルさと安全性のために工業生産に有利です .
工業生産方法
バゼドキシフェン酢酸塩の工業生産は、通常、上記で述べた合成経路に従い、収率、安全性、および費用対効果の最適化に重点を置いています。 リサイクル可能な溶媒と穏やかな反応条件の使用により、プロセスは環境に優しく、大規模生産に適しています .
化学反応の分析
反応の種類
バゼドキシフェン酢酸塩は、次のようなさまざまな化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を含み、多くの場合、酸化剤を使用します。
還元: 水素の付加または酸素の除去、通常は還元剤を使用します。
置換: 1つの官能基を別の官能基と置き換える、多くの場合、触媒または特定の試薬によって促進されます。
一般的な試薬と条件
バゼドキシフェン酢酸塩の反応に使用される一般的な試薬には、パラジウム炭素触媒、ギ酸アンモニウム、シクロヘキサジエン、および酢酸が含まれます 。 反応条件は一般的に穏やかであり、安全性と効率を確保するために高圧と高温を避けています .
主な生成物
これらの反応から生成される主な生成物は、バゼドキシフェン酢酸塩自体であり、反応条件と精製ステップを慎重に制御することで、高純度かつ高収率で得られます .
科学研究の応用
バゼドキシフェン酢酸塩は、広範囲の科学研究の応用があります。
科学的研究の応用
Bazedoxifene acetate has a wide range of scientific research applications:
Biology: Investigated for its effects on cellular processes, including cell proliferation and differentiation.
Medicine: Primarily used for the prevention and treatment of postmenopausal osteoporosis. .
類似化合物との比較
類似化合物
ラロキシフェン: 骨粗鬆症と乳がんの予防と治療に使用される別の選択的エストロゲン受容体モジュレーター.
タモキシフェン: 主に乳がんの治療に使用される選択的エストロゲン受容体モジュレーター.
オスpemifene: 性交痛や外陰部および膣萎縮の他の症状の治療に使用されます.
独自性
バゼドキシフェン酢酸塩は、さまざまな組織でアゴニストとアンタゴニストの両方として作用できるという点でユニークであり、他の選択的エストロゲン受容体モジュレーターと比較して、副作用が少なく、標的となる治療効果を提供します 。 その改善された選択性と安全性プロファイルにより、さらなる研究と臨床応用の有望な候補となります .
特性
IUPAC Name |
acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZAMQFQZMUNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048657 | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-33-3 | |
Record name | Bazedoxifene acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198481-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bazedoxifene acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bazedoxifene acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BAZEDOXIFENE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of BZA binding to ERs?
A: BZA's downstream effects vary depending on the tissue. In bone, it acts as an agonist, increasing bone mineral density and strength. [, ] In breast tissue, it acts as an antagonist, inhibiting estrogen-induced proliferation and reducing the risk of breast cancer. [, ] BZA also exhibits antagonistic effects in the uterus, minimizing endometrial stimulation and reducing the risk of endometrial hyperplasia. [, ]
Q2: What is the molecular formula and weight of BZA?
A2: The molecular formula of BZA is C30H35N2O4, and its molecular weight is 487.6 g/mol. [Information not found in provided abstracts. This information would come from a drug database or chemical handbook.]
Q3: Is there spectroscopic data available for BZA?
A: Yes, spectroscopic characterization data including powder X-ray diffraction, infrared spectroscopy, and differential scanning calorimetry has been used to identify and characterize different polymorphic forms of BZA. [, ]
Q4: What is known about the stability of BZA in different formulations?
A: Research suggests that incorporating BZA into solid dispersions with polymers like polyvinylpyrrolidone, poloxamers, or polyethylene glycols can improve its dissolution rate and bioavailability. [] The stability of BZA can be enhanced by formulating it with excipients like polyethylene glycol 6000-8000 and Vitamin E TPGS. []
Q5: Are there stability-indicating analytical methods for BZA?
A: Yes, a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of BZA in the presence of its impurities and degradation products. [] This method utilizes an X-terra RP-18 column with a gradient elution and UV detection at 220 nm. []
Q6: What is the pharmacokinetic profile of BZA?
A: BZA demonstrates favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, allowing for once-daily dosing. [, ] Studies in healthy Korean male volunteers revealed that two different 20 mg BZA tablet formulations exhibited comparable pharmacokinetic profiles. []
Q7: How does BZA's pharmacokinetic profile influence its dosing regimen?
A: The long half-life of BZA allows for once-daily dosing. [, ]
Q8: What in vitro models have been used to study BZA's anticancer activity?
A: Studies utilizing breast cancer cell lines like T-47D and MCF-7 have shown that BZA can reduce the levels of ERα and BRCA1 proteins, suggesting its potential as an anti-cancer agent. []
Q9: Has BZA shown efficacy in preclinical models of osteoporosis?
A: Yes, BZA has been shown to increase bone mineral density and bone strength in ovariectomized rat models of osteoporosis. [] Additionally, in a preclinical monkey model of postmenopausal osteoporosis, BZA effectively prevented bone loss and reduced bone turnover markers. []
Q10: Are there any preclinical models demonstrating BZA's effects on atherosclerosis?
A: In a long-term study using surgically postmenopausal monkeys fed an atherogenic diet, BZA showed no adverse effects on cerebral artery atherosclerosis and did not diminish the beneficial effects of CEE on common carotid artery atherosclerosis. []
Q11: What is the safety profile of BZA?
A: BZA has a favorable safety profile. [] In preclinical studies, BZA did not stimulate the endometrium or breast tissue, indicating a lower risk of uterine or breast cancer compared with some other SERMs. [, ]
Q12: Were there any adverse effects observed in preclinical studies of BZA?
A: In a 2-year rat carcinogenicity study, BZA caused an increase in benign ovarian tumors. [] This effect was attributed to BZA's ability to increase estradiol and luteinizing hormone levels, suggesting inhibition of the negative feedback loop of estrogen on gonadotropins. []
Q13: Are there any specific drug delivery strategies being explored for BZA?
A: Proniosomes, which are specialized drug delivery systems, are being investigated for their potential to improve the oral bioavailability of BZA. [, ]
Q14: What analytical techniques are employed to study BZA?
A: Several analytical techniques, including HPLC, mass spectrometry, and nuclear magnetic resonance spectroscopy, are used to characterize, quantify, and monitor BZA. [, ]
Q15: Is there any information available regarding the environmental impact of BZA?
A: BZA is considered an endocrine-active pharmaceutical with the potential to impact aquatic organisms. [] Its estrogenic and anti-estrogenic activities have been assessed using in vitro and in silico methods to predict its environmental risk. []
Q16: How does the dissolution rate of BZA affect its bioavailability?
A: The low aqueous solubility of BZA can limit its dissolution rate and consequently affect its oral bioavailability. [, ] Formulating BZA as a solid dispersion can enhance its dissolution and, thereby, its bioavailability. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。